
N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a compound of significant interest due to its unique structural properties and potential applications in various scientific fields. The compound features a cyclopentyl group, a dihydroisoquinolinyl moiety, a thiophenyl ring, and an oxalamide linkage, which collectively contribute to its distinctive characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide typically involves multiple steps, starting with the preparation of key intermediates followed by their coupling. The general synthetic route may include:
Step 1: : Synthesis of the dihydroisoquinoline intermediate through cyclization reactions.
Step 2: : Functionalization of the thiophene ring using electrophilic substitution reactions.
Step 3: : Formation of the oxalamide linkage via condensation reactions between oxalic acid derivatives and amines.
Step 4: : Coupling of the cyclopentyl amine with the functionalized thiophene-dihydroisoquinoline intermediate under specific conditions (e.g., catalyst, temperature, solvent).
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the aforementioned synthetic route to ensure scalability, efficiency, and cost-effectiveness. This could include employing continuous flow reactors, advanced catalysis techniques, and robust purification methods to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: : Introduction of oxygen-containing functional groups.
Reduction: : Removal of oxygen or addition of hydrogen atoms.
Substitution: : Replacement of specific substituents on the molecule.
Hydrolysis: : Breaking down of the compound in the presence of water.
Common Reagents and Conditions
Common reagents and conditions for these reactions may include:
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halides, nucleophiles.
Hydrolysis Conditions: : Acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation could lead to the formation of ketones or carboxylic acids, while reduction might produce alcohols or amines.
Scientific Research Applications
N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide has found applications in several scientific fields:
Chemistry: : As a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: : Potential use in studying protein-ligand interactions due to its unique structure.
Medicine: : Investigation of its pharmacological properties for developing new therapeutic agents.
Industry: : Utilized in the production of specialized materials or as an intermediate in manufacturing processes.
Mechanism of Action
The mechanism of action of N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide involves its interaction with specific molecular targets and pathways. This could include binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact pathways and targets depend on the context of its application, such as its use as a ligand in biochemical studies or as a drug candidate.
Comparison with Similar Compounds
Similar Compounds
N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(phenyl)ethyl)oxalamide
N1-cyclohexyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide
N1-cyclopentyl-N2-(2-(isoquinolin-1(2H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide
Uniqueness
What sets N1-cyclopentyl-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide apart is its specific combination of functional groups, which imparts distinct chemical properties and biological activities. For instance, the cyclopentyl group adds steric bulk, influencing molecular interactions, while the thiophenyl ring can contribute to unique electronic properties.
By exploring the diverse aspects of this compound, researchers can unlock new potentials for this compound in various scientific domains.
Properties
IUPAC Name |
N'-cyclopentyl-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-3-ylethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c26-21(22(27)24-19-7-3-4-8-19)23-13-20(18-10-12-28-15-18)25-11-9-16-5-1-2-6-17(16)14-25/h1-2,5-6,10,12,15,19-20H,3-4,7-9,11,13-14H2,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWISPJYCXAYQJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
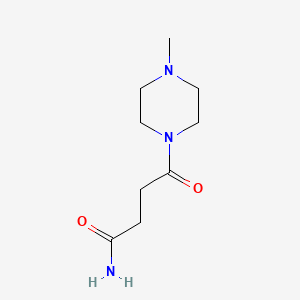
![6-[3-(pyridazin-3-yloxy)piperidine-1-carbonyl]-1,3-benzothiazole](/img/structure/B2773496.png)

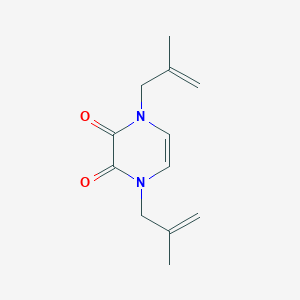
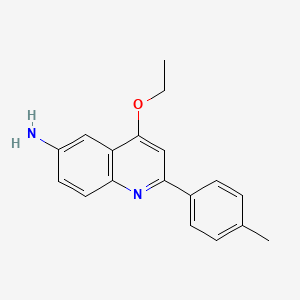
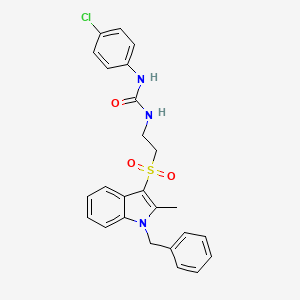
![3-{2-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]ethyl}-N-butyl-N-ethyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B2773506.png)
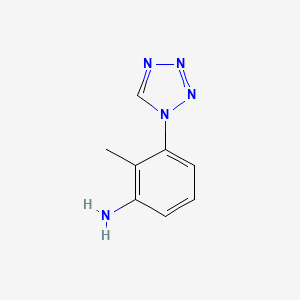

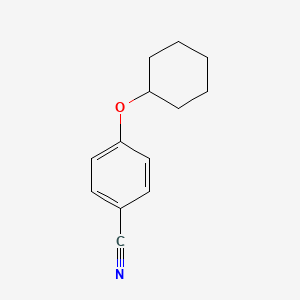
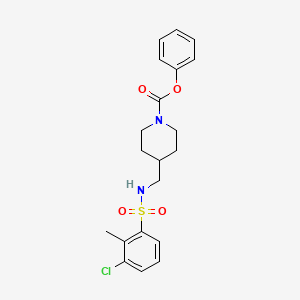
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2773514.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-methylpiperidine-1-carboxamide](/img/structure/B2773515.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide](/img/structure/B2773516.png)
